1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride typically involves the reaction of 1-methylpiperazine with 3-piperidinol under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the trihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:
- 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride
- 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride
- 1-Methyl-4-(1-piperidin-4-ylethyl)piperazine trihydrochloride dihydrate
These compounds share similar structural features but differ in the position of the piperidine ring or additional functional groups, which can influence their chemical properties and applications .
Properties
CAS No. |
1124199-57-0 |
---|---|
Molecular Formula |
C10H24Cl3N3 |
Molecular Weight |
292.7 g/mol |
IUPAC Name |
1-methyl-4-piperidin-3-ylpiperazine;trihydrochloride |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10;;;/h10-11H,2-9H2,1H3;3*1H |
InChI Key |
PLJZHRJEDFGABA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCCNC2.Cl.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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